molecular formula C10H13ClN2O5 B570663 1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 1496551-72-4

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B570663
CAS No.: 1496551-72-4
M. Wt: 276.673
InChI Key: VOLNMMPJJDPQDE-VPCXQMTMSA-N
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Description

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant importance in various scientific fields. This compound features a unique structure that includes a chlorinated tetrahydrofuran ring fused to a pyrimidine dione moiety. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry, medicinal chemistry, and biochemical research.

Mechanism of Action

Target of Action

Chloro Sofosbuvir Desphosphate, also known as Sofosbuvir, primarily targets the Hepatitis C Virus (HCV) NS5B protein , a non-structural protein that acts as an RNA-dependent RNA polymerase . This protein is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor . It undergoes intracellular metabolism to form the pharmacologically active uridine analog triphosphate (GS-461203). This active form incorporates into HCV RNA by the NS5B polymerase and acts as a defective substrate, thereby inhibiting the polymerase .

Biochemical Pathways

The active form of Sofosbuvir, GS-461203, interferes with the enzymatic activity of the HCV NS5B protein, disrupting the viral replication process . This disruption affects the HCV life cycle, leading to a decrease in viral load and ultimately the eradication of the virus.

Pharmacokinetics

Sofosbuvir exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . It is rapidly absorbed and eliminated from plasma. The peak plasma concentrations for its predominant circulating metabolite, GS-331007, are achieved between 3.5 and 4 hours post-dose . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The use of Sofosbuvir leads to a sustained virologic response (SVR), which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality . It is part of the first-line therapy for all six genotypes of Hepatitis C .

Action Environment

The efficacy and stability of Sofosbuvir can be influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance its effectiveness. Potent inducers of intestinal p-glycoprotein may lower its exposure .

Biochemical Analysis

Biochemical Properties

Chloro Sofosbuvir Desphosphate interacts with various enzymes and proteins within the cell. It is a prodrug that is metabolized into its active form in the body. The active form inhibits the RNA-dependent RNA polymerase, an enzyme essential for the replication of the Hepatitis C virus .

Cellular Effects

Chloro Sofosbuvir Desphosphate has a profound impact on cellular processes. It interferes with the replication of the Hepatitis C virus, thereby reducing the viral load within the cell . This can lead to changes in cell signaling pathways and gene expression related to the immune response and cell survival.

Molecular Mechanism

The molecular mechanism of Chloro Sofosbuvir Desphosphate involves its conversion into the active form that inhibits the RNA-dependent RNA polymerase of the Hepatitis C virus . This prevents the virus from replicating its RNA genome, thereby stopping the production of new virus particles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chloro Sofosbuvir Desphosphate can change over time. The compound is stable under standard conditions, but it can degrade over time or under certain conditions . Long-term effects on cellular function have been observed in in vitro and in vivo studies, including a reduction in viral load and changes in cell signaling pathways.

Dosage Effects in Animal Models

In animal models, the effects of Chloro Sofosbuvir Desphosphate can vary with dosage. Lower doses may result in a reduction of viral load, while higher doses can lead to more pronounced effects, including potential toxic or adverse effects .

Metabolic Pathways

Chloro Sofosbuvir Desphosphate is involved in several metabolic pathways. It is metabolized into its active form by enzymes in the body . This process can affect metabolic flux and the levels of certain metabolites.

Transport and Distribution

Chloro Sofosbuvir Desphosphate is transported and distributed within cells and tissues via various mechanisms. It can interact with transporters and binding proteins, which can affect its localization and accumulation within the cell .

Subcellular Localization

The subcellular localization of Chloro Sofosbuvir Desphosphate can affect its activity and function. It is primarily found in the cytoplasm where it exerts its antiviral effects . Any targeting signals or post-translational modifications that direct it to specific compartments or organelles could potentially influence its activity.

Preparation Methods

The synthesis of 1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. Reaction conditions often include the use of strong acids or bases to facilitate ring closure.

    Hydroxylation and Methylation: Hydroxyl groups are introduced through oxidation reactions, and methylation is achieved using methylating agents like methyl iodide.

    Coupling with Pyrimidine Dione: The final step involves coupling the modified tetrahydrofuran ring with a pyrimidine dione derivative under conditions that promote nucleophilic substitution.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert carbonyl groups to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies of enzyme mechanisms and as a probe for investigating biochemical pathways.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Compared to other similar compounds, 1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:

    1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the methyl group at the 3-position of the tetrahydrofuran ring.

    1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4-dione: Lacks one of the keto groups in the pyrimidine ring.

    1-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-trione: Contains an additional keto group in the pyrimidine ring.

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLNMMPJJDPQDE-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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